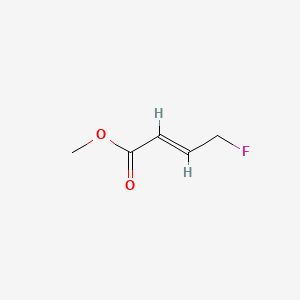

Methyl gamma-fluorocrotonate

Overview

Description

Scientific Research Applications

GABAC Receptor Antagonists

Research involving analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA), which are similar in structure to Methyl gamma-fluorocrotonate, highlights their roles in neuroscience. Specifically, modifications to the GABA structure, akin to the introduction of a fluorine atom as seen in Methyl gamma-fluorocrotonate, have been examined for their activity on GABAC receptors. These studies reveal that subtle structural changes can significantly impact receptor interaction, turning an agonist into an antagonist. This insight is crucial for the development of targeted therapies for neurological disorders (Chebib, Vandenberg, & Johnston, 1997).

Photocatalytic C-H Fluorination

In the realm of organic synthesis, Methyl gamma-fluorocrotonate-related compounds have been utilized in the development of photocatalytic C-H fluorination techniques. This process is essential for creating complex fluorinated molecules, which are prevalent in pharmaceuticals and agrochemicals. An example is the synthesis of γ-fluoroleucine methyl ester, a crucial intermediate in producing odanacatib, a medication used to treat osteoporosis. This synthesis approach underscores the importance of Methyl gamma-fluorocrotonate derivatives in facilitating efficient and innovative pathways for drug development (Halperin et al., 2015).

Radiation-Induced Polymerization

The study of radiation-induced polymerization using fluorogenic molecular probes provides a novel application of Methyl gamma-fluorocrotonate-related chemistry. This research focuses on monitoring the polymerization process of methylmethacrylate, a fundamental component in many plastic and rubber materials. The findings contribute to better understanding the polymerization dynamics under gamma radiation, which is pivotal for developing advanced materials with tailored properties (Warman et al., 1999).

properties

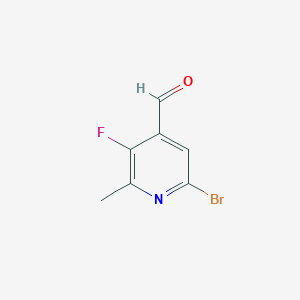

IUPAC Name |

methyl (E)-4-fluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXNTGHLANVRSX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2367-25-1 | |

| Record name | Crotonic acid, 4-fluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.